molecular formula C25H23N5O4 B11190159 7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11190159
M. Wt: 457.5 g/mol
InChI Key: RMZRAWIGXMOSLF-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound.

Preparation Methods

The synthesis of 7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions. One common method includes the coupling of 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts with acetylacetone, followed by cyclization of the formed heterylhydrazones . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(2,4-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions.

Comparison with Similar Compounds

Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds also exhibit CDK2 inhibitory activity but differ in their structural features and biological activities

Properties

Molecular Formula

C25H23N5O4

Molecular Weight

457.5 g/mol

IUPAC Name

11-(2,4-dimethoxyphenyl)-4-ethyl-5-(4-methoxyphenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C25H23N5O4/c1-5-18-22(15-6-8-16(32-2)9-7-15)24-27-26-23-20(30(24)28-18)12-13-29(25(23)31)19-11-10-17(33-3)14-21(19)34-4/h6-14H,5H2,1-4H3

InChI Key

RMZRAWIGXMOSLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=C(C=C(C=C4)OC)OC)N=NC2=C1C5=CC=C(C=C5)OC

Origin of Product

United States

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